3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide
Description
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a 1,3-thiazole core substituted with a cyclohexylcarbamoyl group and a propanamide side chain terminated by an N-methyl group. The molecule’s design integrates a thiazole ring—a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity—with lipophilic cyclohexyl and methyl groups, which may enhance membrane permeability .
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-15-12(19)8-7-11-9-21-14(17-11)18-13(20)16-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,15,19)(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVVGRSGIWVQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CSC(=N1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide typically involves the reaction of 2-amino-1,3-thiazole with cyclohexyl isocyanate to form the intermediate cyclohexylcarbamoyl derivative. This intermediate is then reacted with N-methylpropanamide under controlled conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of thiazole-bearing carboxamides. Below is a comparative analysis of its structural and functional attributes alongside five analogs (Table 1):
Table 1: Comparative Analysis of Thiazole-Based Carboxamides
Key Findings
Substituent Effects on Bioactivity: The trifluoromethyl group in the analog from enhances metabolic stability and binding affinity compared to the target compound’s methyl group, a common strategy in medicinal chemistry to resist oxidative degradation .
Structural Diversity and Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
